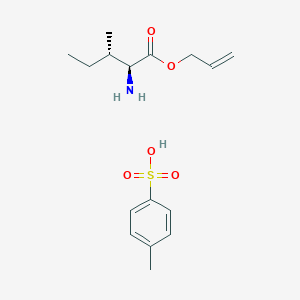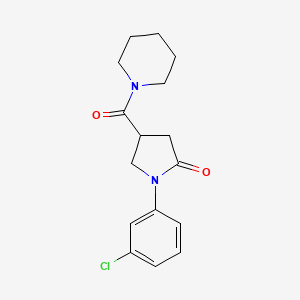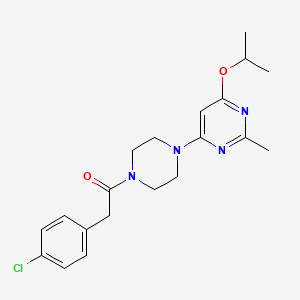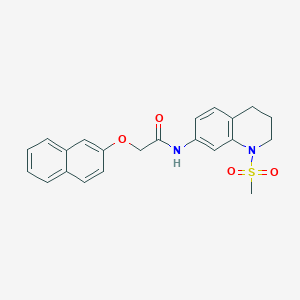
H-Ile-OAll.TosOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
H-Ile-OAll.TosOH is typically prepared through chemical synthesis. The synthetic route involves the reaction of L-isoleucine allyl ester with p-toluenesulfonic acid . The reaction conditions usually require an inert atmosphere and low temperatures to ensure the stability and purity of the product .
Chemical Reactions Analysis
H-Ile-OAll.TosOH undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
H-Ile-OAll.TosOH has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies related to amino acid metabolism and protein synthesis.
Industry: It is used in the production of various fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of H-Ile-OAll.TosOH involves its interaction with specific molecular targets and pathways. As an amino acid derivative, it can participate in biochemical reactions that involve amino acids and peptides. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
H-Ile-OAll.TosOH can be compared with other amino acid derivatives, such as:
H-Val-OAll.TosOH: Another amino acid derivative with similar applications in research.
H-Leu-OAll.TosOH: A compound with comparable chemical properties and uses.
H-Phe-OAll.TosOH: An amino acid derivative used in similar scientific research contexts
This compound is unique due to its specific molecular structure and the particular reactions it undergoes, making it valuable in various research and industrial applications.
Properties
CAS No. |
88224-05-9 |
|---|---|
Molecular Formula |
C16H25NO5S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;prop-2-enyl 2-amino-3-methylpentanoate |
InChI |
InChI=1S/C9H17NO2.C7H8O3S/c1-4-6-12-9(11)8(10)7(3)5-2;1-6-2-4-7(5-3-6)11(8,9)10/h4,7-8H,1,5-6,10H2,2-3H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
KLSHVPHGOQRRIE-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)OCC=C)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)OCC=C)N.CC1=CC=C(C=C1)S(=O)(=O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide](/img/structure/B2605124.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2605127.png)
![2-(3-(Dimethylamino)propyl)-6-methoxy-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2605130.png)

![N-(4-ethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2605132.png)
![Methyl 2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B2605134.png)
![Methyl 5-[4-[(E)-2-cyano-3-ethoxyprop-2-enoyl]piperazin-1-yl]thiophene-2-carboxylate](/img/structure/B2605135.png)

![5-methyl-3-phenyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2605137.png)
![ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-{[(ethoxycarbonyl)amino]carbonyl}acryloyl)carbamate](/img/structure/B2605139.png)

![N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2605142.png)
![2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine dihydrochloride](/img/structure/B2605144.png)
methanone](/img/structure/B2605146.png)
